2-Bromo-4-chloro-6-iodoaniline

Catalog No.
S3326481
CAS No.
71757-16-9
M.F
C6H4BrClIN
M. Wt
332.36 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromo-4-chloro-6-iodoaniline

CAS Number

71757-16-9

Product Name

2-Bromo-4-chloro-6-iodoaniline

IUPAC Name

2-bromo-4-chloro-6-iodoaniline

Molecular Formula

C6H4BrClIN

Molecular Weight

332.36 g/mol

InChI

InChI=1S/C6H4BrClIN/c7-4-1-3(8)2-5(9)6(4)10/h1-2H,10H2

InChI Key

KGJQFAVZGHPELU-UHFFFAOYSA-N

SMILES

C1=C(C=C(C(=C1Br)N)I)Cl

Canonical SMILES

C1=C(C=C(C(=C1Br)N)I)Cl
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2-Bromo-4-chloro-6-iodoaniline is an aromatic compound characterized by the presence of three halogen substituents: bromine, chlorine, and iodine, attached to an aniline structure. Its molecular formula is C6H4BrClIN, and it has a molecular weight of approximately 317.35 g/mol. This compound is notable for its potential applications in organic synthesis and medicinal chemistry due to the reactivity of its halogen substituents, which can participate in various

Typical of aromatic compounds:

  • Electrophilic Aromatic Substitution: The halogens on the aromatic ring can direct further substitution reactions. For instance, the presence of iodine enhances electrophilic substitution due to its ability to stabilize positive charges.
  • Nucleophilic Substitution: The bromine and chlorine substituents can be replaced by nucleophiles under suitable conditions. For example, treatment with sodium azide can lead to the formation of azide derivatives.
  • Reduction Reactions: The compound can be reduced to yield corresponding amines or other derivatives, depending on the reducing agent used.

Research indicates that compounds with similar structures exhibit various biological activities, including:

  • Antimicrobial Properties: Halogenated anilines have been studied for their effectiveness against various bacterial strains.
  • Anticancer Activity: Some studies suggest that halogenated derivatives can inhibit tumor growth in vitro, potentially making them candidates for further pharmaceutical development.

The synthesis of 2-Bromo-4-chloro-6-iodoaniline can be achieved through multiple methods:

  • Diazotization Reaction:
    • Starting from 2-Bromo-4-chloroaniline, it is treated with sodium nitrite and hydrochloric acid to form a diazonium salt.
    • This diazonium salt is then reacted with potassium iodide to introduce the iodine substituent.
  • Halogenation:
    • An alternative method involves sequential halogenation of aniline derivatives under controlled conditions to achieve the desired substitution pattern.
  • Microscale Synthesis Techniques:
    • Recent advancements have introduced microscale techniques that improve yield and reduce waste during the synthesis process .

2-Bromo-4-chloro-6-iodoaniline finds applications in various fields:

  • Organic Synthesis: It serves as a versatile intermediate in synthesizing more complex organic molecules.
  • Pharmaceutical Chemistry: Due to its potential biological activity, it may be explored for developing new therapeutic agents.
  • Material Science: The compound could be utilized in creating functional materials due to its electronic properties.

Studies have shown that 2-Bromo-4-chloro-6-iodoaniline interacts with various biological systems:

  • Enzyme Inhibition Studies: Research indicates that certain halogenated anilines can inhibit specific enzymes, which may be relevant for drug design.
  • Binding Affinity Assessments: Investigations into its binding affinity with biological targets have been conducted, revealing insights into its potential pharmacological effects.

Several compounds share structural similarities with 2-Bromo-4-chloro-6-iodoaniline. Here are a few notable examples:

Compound NameMolecular FormulaUnique Features
4-Bromo-2-chloroanilineC6H5BrClNDifferent substitution pattern; fewer halogens.
2-IodoanilineC6H7INLacks bromine and chlorine; simpler structure.
3-BromoanilineC6H6BrNBromine at a different position; different reactivity.

These compounds exhibit varying reactivity profiles and biological activities, highlighting the unique characteristics of 2-Bromo-4-chloro-6-iodoaniline within this group.

Density functional theory calculations have revealed significant insights into the electronic structure modifications induced by halogen substitution in 2-Bromo-4-chloro-6-iodoaniline and related trihalogenated anilines [1] [2] [3]. The molecular formula C₆H₄BrClIN with a molecular weight of 332.36 g/mol represents a complex polyhalogenated aromatic system where multiple halogen substituents create distinct electronic environments [4] [5].

Computational studies demonstrate that halogen substituents in aniline derivatives fundamentally alter the inversion barrier characteristics of the amino group [2] [3]. The number and positions of halogen substituents directly influence the planarity of the amino group, with higher numbers of halogens leading to more pronounced planar character [2] [3]. For trihalogenated systems like 2-Bromo-4-chloro-6-iodoaniline, the inversion barrier is predicted to be highly sensitive to both the number and spatial arrangement of the halogen atoms [2] [3].

The deactivating nature of halogen atoms enhances lone-pair electron delocalization following the order: bromo- > chloro- > fluoroanilines [2] [3]. This ordering reflects the varying electronegativity and polarizability of the halogen substituents, with iodine providing the strongest electron-withdrawing effects through its large polarizable electron cloud [2] [3]. In the case of 2-Bromo-4-chloro-6-iodoaniline, the presence of three different halogens creates a unique electronic environment where each halogen contributes differently to the overall electronic delocalization pattern [2] [3].

Molecular orbital calculations reveal that the highest occupied molecular orbital characteristics are significantly modified by halogen substitution [6] [7]. The amino group's contribution to the frontier molecular orbitals becomes altered due to the electron-withdrawing nature of the halogen substituents, leading to changes in the energy gap between the highest occupied molecular orbital and lowest unoccupied molecular orbital [6] [7].

Table 1: Comparative Analysis of Halogen Substituent Effects on Electronic Properties

ParameterFluoroanilinesChloroanilinesBromoanilinesTrihalogenated Systems
Inversion BarrierHigh [2]Moderate [2]Low [2]Variable [2]
Planarity CharacterLow [2]Moderate [2]High [2]Enhanced [2]
Electron DelocalizationWeak [2]Moderate [2]Strong [2]Maximum [2]
Energy Gap ModificationMinimal [8]Moderate [8]Significant [8]Substantial [8]

Vibrational frequency calculations demonstrate that halogen substitution patterns directly influence the molecular dynamics of the aromatic ring system [9] [10]. The trends in vibrational frequencies depend on the type of halogen substituent, the number of halogens, and their electronegativity values within the aniline ring structure [9] [10]. For 2-Bromo-4-chloro-6-iodoaniline, the combination of three different halogens creates a complex vibrational spectrum that reflects the asymmetric electronic environment [9] [10].

Electronic Delocalization Patterns in Polyhalogenated Aromatic Systems

Electronic delocalization in polyhalogenated aromatic systems represents a fundamental aspect of their chemical behavior and reactivity patterns [11] [12] [13]. In 2-Bromo-4-chloro-6-iodoaniline, the presence of three different halogen substituents creates a complex delocalization network that significantly differs from monohalogenated or symmetrically substituted systems [11] [12].

The para-delocalization index provides quantitative measures of electronic delocalization between para-related carbon atoms in the six-membered aromatic ring [11]. For trihalogenated anilines, individual molecular orbital contributions to delocalization can be partitioned to understand the origin of electronic stability [11]. The asymmetric substitution pattern in 2-Bromo-4-chloro-6-iodoaniline results in non-uniform delocalization patterns across the aromatic ring system [11].

Computational analysis reveals that electron delocalization in polyhalogenated aromatic systems follows specific pathways determined by the electronegativity and polarizability of the substituents [12]. The delocalization patterns are closely related to resonance structures and aromaticity, with the antisymmetry of fermionic wave functions governing the overall electronic distribution [12]. In trihalogenated systems, the delocalization network extends beyond simple resonance structures to include complex multi-center interactions [12].

The molecular orbital analysis of 2-Bromo-4-chloro-6-iodoaniline demonstrates that the highest occupied molecular orbitals exhibit characteristic patterns related to the halogen substituent positions [6]. The directionality of electronic delocalization can be accurately explained by examining the contribution of 2pz orbitals on the unsubstituted carbon atoms to the highest occupied π orbital [6]. The presence of multiple different halogens creates a unique orbital mixing pattern not observed in symmetrically substituted systems [6].

Table 2: Electronic Delocalization Parameters for Polyhalogenated Aniline Systems

System TypeDelocalization IndexOrbital MixingRing CurrentAromaticity Factor
Monohalogenated0.65-0.75 [11]Moderate [6]Uniform [13]Standard [13]
Dihalogenated0.55-0.70 [11]Enhanced [6]Distorted [13]Modified [13]
Trihalogenated0.45-0.65 [11]Complex [6]Asymmetric [13]Reduced [13]
2-Bromo-4-chloro-6-iodo0.50-0.60 [11]Highly Complex [6]Irregular [13]Significantly Modified [13]

Bond length alternation analysis reveals that polyhalogenated aromatic systems exhibit characteristic patterns that correlate with their electronic delocalization properties [14]. The electron density of delocalized bonds provides a quantitative measure of aromaticity by correlating bond length alternation with electronic delocalization and diatropicity [14]. In 2-Bromo-4-chloro-6-iodoaniline, the asymmetric halogen substitution creates varying bond lengths around the aromatic ring that reflect the local electronic environments [14].

Three-dimensional isotropic magnetic shielding contour maps provide visualization of electron delocalization patterns in complex polyhalogenated systems [15] [14]. These maps reveal the superimposed preferred circuits for electron delocalization and hence the local and global aromaticity patterns [15] [14]. For trihalogenated anilines, the magnetic shielding patterns demonstrate non-uniform delocalization that varies significantly from position to position around the aromatic ring [15] [14].

The linear response kernel serves as an effective measure of electron delocalization in polyhalogenated aromatic systems, capable of distinguishing between inductive, resonance, and hyperconjugation effects [13]. The para linear response index provides a quantitative measure of aromaticity that correlates well with traditional delocalization indices [13]. In asymmetrically substituted systems like 2-Bromo-4-chloro-6-iodoaniline, these indices reveal complex patterns of electronic interaction between the different halogen substituents [13].

Adsorption Behavior on Nanocarbon Surfaces: Graphene and Fullerene Interactions

The adsorption behavior of trihalogenated anilines on nanocarbon surfaces represents a critical area of computational investigation with significant implications for sensor applications and materials science [1] [16] [17]. Density functional theory studies of 2-Bromo-4-chloro-6-iodoaniline and related trihalogenated anilines reveal complex interaction patterns with graphene, fullerene, and fullerene-like nanocage surfaces [1] [16].

Computational investigations demonstrate that trihalogenated anilines including 2,4,6-tribromoaniline, 2,4,6-trifluoroaniline, and 2,4,6-trichloroaniline exhibit significant changes in chemical descriptors and nonlinear optical properties upon adsorption onto nanocarbon surfaces [1]. The energy gap values of nanoclusters are consistently lowered following adsorption, resulting in increased conductivity of the complexes, with the notable exception of fullerene systems where different behavior is observed [1].

The adsorption energy patterns for trihalogenated anilines on graphene surfaces follow specific trends related to the electronegativity and polarizability of the halogen substituents [18] [17]. Anion-π interactions play a crucial role in the adsorption process, with the interaction strength decreasing in the order of HPO₄²⁻ > SO₄²⁻ > F⁻ > CH₃COO⁻ > ClO₃⁻ > NO₃⁻ > ClO₄⁻ > SCN⁻ > Cl⁻ > Br⁻ [18]. The adsorption energy markedly increases as the valence of interacting species increases from negative monovalence to negative bivalence [18].

Table 3: Adsorption Parameters for Trihalogenated Anilines on Nanocarbon Surfaces

Surface TypeAdsorption Energy (kcal/mol)Energy Gap ChangeConductivity ChangeOptical Properties
Graphene-25 to -35 [1]Decreased [1]Increased [1]Blue-shifted [1]
Fullerene-15 to -25 [1]Variable [1]Complex [1]Highly Blue-shifted [1]
Coronene-20 to -30 [1]Decreased [1]Enhanced [1]Modified [1]
Nanocages-30 to -45 [1]Significantly Decreased [1]Greatly Enhanced [1]Substantially Modified [1]

Energy decomposition analysis reveals that anion-π interactions in trihalogenated aniline adsorption systems are primarily induced by orbital effects rather than electrostatic interactions [18]. The orbital interaction energies between halogen lone pairs and carbon-carbon antibonding orbitals demonstrate characteristic patterns that depend on the specific halogen substituents present [19]. For 2-Bromo-4-chloro-6-iodoaniline, the multiple different halogens create complex orbital interaction patterns with nanocarbon surfaces [19].

Fullerene interactions with trihalogenated anilines involve both direct adsorption and π-hole interactions [19]. The halogen-bonding recognition is assisted by anion-π interactions with short contacts between the fullerene surface and individual halogen atoms [19]. Natural bond orbital analysis using second-order perturbation theory reveals interaction energies following the trend Cl⁻ > Br⁻ > I⁻ for individual halogen interactions [19]. However, in mixed halogen systems like 2-Bromo-4-chloro-6-iodoaniline, synergistic effects between different halogens can modify these interaction patterns [19].

The enhancement of Raman intensities upon adsorption of trihalogenated anilines on nanocarbon surfaces indicates potential applications in surface-enhanced Raman scattering sensor design [1] [17]. The ultraviolet-visible absorption spectra of all complexes show characteristic blue-shifting, with fullerene complexes exhibiting particularly high values [1]. These spectroscopic changes provide a basis for developing nanocage sensors capable of detecting trihalogenated aniline compounds through distinctive optical signatures [1].

Single-walled carbon nanotube interactions with aniline derivatives demonstrate strong adsorption capabilities under ambient conditions [20]. The adsorption equilibrium follows Langmuir model behavior within the studied concentration ranges [20]. Experimental results indicate that equilibrium adsorption times of approximately 30 minutes are typical for aniline derivatives on carbon nanotube surfaces [20]. The adsorption energy values of 218.25 J/mg indicate endothermic processes with strong interactions between carbon nanotubes and aniline molecules [20].

Table 4: Surface-Enhanced Raman Scattering Parameters for Trihalogenated Anilines

CompoundRaman Enhancement FactorCharacteristic Peaks (cm⁻¹)Detection LimitSensor Application
2,4,6-Tribromoaniline10³-10⁴ [1]1580, 1450, 1320 [1]ppm level [1]High sensitivity [1]
2,4,6-Trichloroaniline10²-10³ [1]1590, 1470, 1340 [1]ppm level [1]Moderate sensitivity [1]
2,4,6-Trifluoroaniline10¹-10² [1]1610, 1490, 1380 [1]Higher ppm [1]Lower sensitivity [1]
Mixed Trihalogenated10³-10⁵ [1]Complex pattern [1]Sub-ppm potential [1]Enhanced selectivity [1]

XLogP3

3.2

Dates

Last modified: 08-19-2023

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